molecular formula C27H28ClNO4 B11955344 Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853316-51-5

Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11955344
CAS No.: 853316-51-5
M. Wt: 466.0 g/mol
InChI Key: BBBSVFQCTJIVHL-UHFFFAOYSA-N
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Description

Evolutionary Significance of Polycyclic Alkaloid Scaffolds in Drug Discovery

The structural evolution of hexahydroquinoline derivatives traces its origins to natural alkaloid frameworks, where polycyclic systems demonstrate privileged binding to biological targets. Marine alkaloids like keramaphidin B and ingenamine showcase etheno-bridged diaza-decaline cores that inspired synthetic analogs with improved metabolic stability. The Baldwin-Whitehead hypothesis posits that transannular Diels-Alder reactions in macrocyclic alkylpyridines generate these complex cores biosynthetically, a process now replicated through Michael/Michael addition cascades in laboratory settings.

Modern drug design leverages this evolutionary blueprint through three key strategies:

  • Stereochemical Complexity : Introduction of quarternary centers via ring-closing alkyne metathesis (RCAM) enables precise spatial arrangement of substituents.
  • Electronic Modulation : Strategic placement of electron-withdrawing groups (e.g., 5-oxo) enhances π-π stacking with aromatic amino acid residues.
  • Hybrid Architectures : Fusion of 1,4-dihydropyridine (DHP) motifs with hexahydroquinoline systems creates dual-action calcium channel modulators.

Table 1: Comparative Analysis of Polycyclic Alkaloid Synthesis Methods

Method Cycle Size Range Stereocontrol Catalyst System Reference
Transannular DA 14-18 membered Moderate None (thermal)
Michael/Michael 6-11 membered High Organocatalytic
Hantzsch Multicomponent 6-membered Variable [H₂-DABCO][HSO₄]₂ IL

Positional Isomerism in Chlorobenzyl-Substituted Hexahydroquinolines

The 4-chlorobenzyloxy substituent in Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits marked positional sensitivity. Studies on analogs demonstrate that:

  • Para-substitution (as in this compound) maximizes hydrophobic interactions with protein binding pockets due to linear molecular geometry.
  • Meta-substitution reduces steric complementarity by 38% in TGF-β1 binding assays.
  • Ortho-substitution induces torsional strain, decreasing aqueous solubility by 0.7 logP units.

The chlorine atom's electronegativity (χ = 3.16) creates a localized dipole moment (μ = 1.56 D) that enhances halogen bonding with carbonyl oxygen atoms in target proteins. X-ray crystallography of related compounds shows chlorine's van der Waals radius (1.75 Å) optimally fits aromatic crevices in inflammatory mediators.

Rational Design Principles for 5-Oxo-1,4,5,6,7,8-Hexahydroquinoline Carboxylates

The 5-oxo group serves dual electronic and steric roles:

  • Conformational Locking : Resonance stabilization (ΔG‡ = 12.3 kcal/mol) restricts ring puckering, favoring bioactive chair-like conformations.
  • Hydrogen Bond Acceptor : Participates in 2.9 Å interactions with Ser/Thr residues in kinase domains.

Design Algorithm for Optimal Activity:

  • Core Modification :
    • 2,7,7-Trimethyl groups increase lipid solubility (clogP = 3.2) without excessive membrane partitioning.
    • Methyl ester at C3 balances hydrolysis resistance (t₁/₂ = 8.3 hrs in plasma) and carboxylate bioavailability.
  • Synthetic Optimization :
    • Ionic liquid [H₂-DABCO][HSO₄]₂ enables 76-100% yields at RT via dual acid-base catalysis.
    • Green chemistry metrics: E-factor = 0.38, Process Mass Intensity = 1.42.

Table 2: Electronic Effects of 5-Oxo Substitution

Parameter 5-Oxo Derivative 5-Hydroxy Analog Δ Value
LUMO (eV) -1.92 -1.45 -0.47
Dipole Moment (D) 4.31 3.78 +0.53
LogD₇.₄ 2.1 1.3 +0.8
Protein Binding (% free) 12.7 27.4 -14.7

Properties

CAS No.

853316-51-5

Molecular Formula

C27H28ClNO4

Molecular Weight

466.0 g/mol

IUPAC Name

methyl 4-[3-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H28ClNO4/c1-16-23(26(31)32-4)24(25-21(29-16)13-27(2,3)14-22(25)30)18-6-5-7-20(12-18)33-15-17-8-10-19(28)11-9-17/h5-12,24,29H,13-15H2,1-4H3

InChI Key

BBBSVFQCTJIVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Catalyst Selection : ZrOCl₂·8H₂O (0.15 mol%) is added to a mixture of dimedone (10 mmol), methyl acetoacetate (10 mmol), and ammonium acetate (10 mmol) in ethanol.

  • Aldehyde Addition : 3-((4-Chlorobenzyl)oxy)benzaldehyde (10 mmol) is introduced under inert atmosphere.

  • Reaction Conditions : The mixture is stirred at 83.75°C for 2–4 hours.

  • Workup : The product is purified via silica column chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol.

Key Data:

ParameterValueSource
Yield88–92%
Reaction Time2–4 hours
Catalyst Loading0.15 mol% ZrOCl₂·8H₂O

Mechanistic Insight : The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, facilitated by Lewis acid catalysts.

Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) enhance reaction efficiency and recyclability. The biphasic system using [H₂-DABCO][HSO₄]₂ is notable:

Procedure:

  • IL Preparation : [H₂-DABCO][HSO₄]₂ is synthesized via neutralization of DABCO with H₂SO₄.

  • Reaction Setup : Dimedone (0.5 mmol), methyl acetoacetate (0.5 mmol), ammonium acetate (0.5 mmol), and 3-((4-chlorobenzyl)oxy)benzaldehyde (0.5 mmol) are mixed with IL (30 mg) in ethanol.

  • Stirring : The reaction proceeds at room temperature for 15–30 minutes.

  • Isolation : The product is filtered, washed with cold water, and recrystallized.

Key Data:

ParameterValueSource
Yield90–97%
Reaction Time15–30 minutes
Catalyst Reusability5 cycles without loss

Advantages : Room-temperature operation and high atom economy.

Surfactant-Mediated Aqueous Synthesis

Triton X-100, a nonionic surfactant, enables micellar catalysis in water:

Procedure:

  • Micellar Solution : Triton X-100 (20 mol%) is dissolved in water (2 mL).

  • Substrate Mixing : Aldehyde, dimedone, methyl acetoacetate, and ammonium acetate are added stoichiometrically.

  • Stirring : The mixture is stirred at room temperature for 60–120 minutes.

  • Precipitation : The product is isolated via ice-water quenching and filtered.

Key Data:

ParameterValueSource
Yield91–98%
Reaction Time1–2 hours
SolventWater

Green Chemistry Metrics :

  • E-Factor : 0.62 (vs. 8.2 for traditional methods)

  • PMI (Process Mass Intensity) : 2.1

Magnetic Nanoparticle-Catalyzed Method

Fe₃O₄-Cys (cysteine-coated magnetite) nanoparticles enable easy catalyst recovery:

Procedure:

  • Catalyst Synthesis : Fe₃O₄ is functionalized with cysteine via sonication.

  • Reaction : Aldehyde (5 mmol), dimedone (5 mmol), methyl acetoacetate (5 mmol), and ammonium acetate (5 mmol) are mixed with Fe₃O₄-Cys (5 wt%) in ethanol.

  • Stirring : The reaction is conducted at 60°C for 45 minutes.

  • Magnetic Separation : The catalyst is recovered using an external magnet.

Key Data:

ParameterValueSource
Yield89–94%
Catalyst Loading5 wt%
Reaction ScaleUp to 10 mmol

Characterization : FT-IR and XRD confirm the tetrahydroquinoline core.

Solid Acid Catalysis Using ZrOCl₂·8H₂O

ZrOCl₂·8H₂O, a solid superacid, optimizes Hantzsch reactions:

Procedure:

  • Optimized Conditions : Central Composite Design (CCD) identifies 83.75°C and 0.15 mol% catalyst as optimal.

  • Reaction Monitoring : TLC (hexane/ethyl acetate, 7:3) tracks progress.

  • Yield Enhancement : Lower temperatures prevent ZrOCl₂ phase changes, improving reproducibility.

Key Data:

ParameterValueSource
Optimal Temperature83.75°C
Turnover Frequency1,240 h⁻¹

Limitation : Prolonged heating above 90°C reduces yield due to decomposition.

Organocatalytic Enantioselective Synthesis

BINOL-phosphoric acid catalysts achieve enantioselectivity:

Procedure:

  • Catalyst : (R)-BINOL-phosphoric acid (10 mol%).

  • Reaction : Aldehyde, dimedone, methyl acetoacetate, and ammonium acetate in dichloromethane.

  • Stirring : 24 hours at 25°C.

  • Chiral Resolution : The product is purified via chiral HPLC.

Key Data:

ParameterValueSource
Yield76–84%
Enantiomeric Excess92–98% ee

Application : Suitable for synthesizing pharmacologically active enantiomers.

Comparative Analysis of Methods

MethodCatalystYield (%)TimeAdvantagesLimitations
Hantzsch ReactionZrOCl₂·8H₂O88–922–4 hHigh yield, scalableHigh temperature required
Ionic Liquid[H₂-DABCO][HSO₄]₂90–9715–30 minRoom temperature, recyclableCost of ionic liquid
Surfactant-MediatedTriton X-10091–981–2 hAqueous, green chemistryLonger reaction times
Magnetic NanoparticlesFe₃O₄-Cys89–9445 minEasy catalyst recoveryRequires functionalized catalyst
OrganocatalyticBINOL-phosphoric acid76–8424 hEnantioselectiveLow yield, expensive resolution

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include the use of quinoline derivatives and various coupling agents. The compound can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and confirm the presence of specific functional groups.
  • Mass Spectrometry : For molecular weight determination and to confirm the molecular formula.
  • Infrared (IR) Spectroscopy : To identify characteristic functional groups based on their vibrational transitions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this hexahydroquinoline derivative. For example, similar compounds have shown significant activity against various bacteria and fungi. The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For instance, compounds with similar structures have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Central Nervous System Effects

There is emerging interest in the neuropharmacological effects of quinoline derivatives. Some studies suggest potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in OLED technology. Its ability to emit light upon electrical stimulation can be harnessed for display technologies .

Photovoltaic Cells

Research into the photovoltaic properties of quinoline-based compounds has revealed their potential use in solar cell applications. The compound's ability to absorb light and convert it into electrical energy presents opportunities for developing more efficient solar cells .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study investigated the antimicrobial activity of a series of hexahydroquinoline derivatives similar to Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial potential .
  • Anticancer Activity Investigation :
    • A comprehensive study evaluated the anticancer properties of various quinoline derivatives in different cancer cell lines. Results indicated that these compounds could induce significant apoptosis and inhibit cell proliferation through multiple signaling pathways .

Mechanism of Action

The mechanism of action of Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 4 Ester Group Key Structural Features Reference
Target Compound 3-((4-Chlorobenzyl)oxy)phenyl Methyl Bulky 4-chlorobenzyloxy, 2,7,7-trimethyl
Methyl 4-(3-phenoxyphenyl)-... (CAS: N/A) 3-Phenoxyphenyl Methyl Less bulky phenoxy group
Ethyl 4-[4-(dimethylamino)phenyl]-... (CAS: N/A) 4-(Dimethylamino)phenyl Ethyl Electron-donating dimethylamino group
Ethyl 4-(4-chlorophenyl)-... (CAS: N/A) 4-Chlorophenyl Ethyl Simpler chloro substitution
Methyl 4-(4-methoxyphenyl)-... (CAS: N/A) 4-Methoxyphenyl Methyl Electron-donating methoxy group
Ethyl 4-(5-bromo-2-hydroxyphenyl)-... (CAS: N/A) 5-Bromo-2-hydroxyphenyl Ethyl Bromo and hydroxyl groups
  • Electron-withdrawing substituents (e.g., Cl) may increase stability but reduce nucleophilicity compared to electron-donating groups (e.g., OCH₃) .

Crystallographic and Conformational Analysis

  • Target Compound: Likely adopts a twisted boat conformation in the hexahydroquinoline core, similar to analogs like methyl 4-(4-methoxyphenyl)-... .
  • Key Differences :
    • The 3-((4-chlorobenzyl)oxy)phenyl group introduces torsional strain, altering dihedral angles between aromatic and heterocyclic planes compared to methoxy or hydroxy-substituted analogs (e.g., 86.1° in methyl 4-(4-methoxyphenyl)-... vs. 89.5° in ethyl 4-(5-bromo-2-hydroxyphenyl)-...) .

Biological Activity

Methyl 4-(3-((4-chlorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853316-51-5) is a complex organic compound with potential pharmacological applications. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C27H28ClNO4
  • Molecular Weight : 466.0 g/mol
  • Structure :
    Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an inhibitor in various biochemical pathways.

The compound is believed to interact with specific enzymes and receptors in the body. Notably, it may inhibit the activity of amine oxidases (MAOA and MAOB), which are involved in the oxidative deamination of neurotransmitters such as serotonin and norepinephrine. This inhibition could lead to increased levels of these neurotransmitters in the central nervous system (CNS), potentially affecting mood and cognitive functions .

Pharmacological Studies

  • Neurotransmitter Modulation : Studies have shown that compounds similar to this compound can modulate neurotransmitter levels by inhibiting MAOA and MAOB activities. This modulation is crucial for developing treatments for depression and anxiety disorders .
  • Antioxidant Activity : Research indicates that related compounds exhibit antioxidant properties by scavenging free radicals. This activity may contribute to neuroprotective effects against oxidative stress-related neuronal damage .
  • Anti-inflammatory Effects : Some studies suggest that this class of compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study AEvaluate MAO inhibitionDemonstrated significant inhibition of MAOA activity with IC50 values indicating potential antidepressant effects.
Study BAssess antioxidant capacityFound that the compound exhibited a high capacity to scavenge free radicals in vitro.
Study CInvestigate anti-inflammatory propertiesReported a reduction in TNF-alpha levels in treated models, suggesting anti-inflammatory effects.

Q & A

Q. X-ray Crystallography :

  • Grow single crystals via slow evaporation in solvents like ethanol or DCM .
  • Collect diffraction data (e.g., MoKα radiation, λ = 0.71073 Å) and solve the structure using software like SHELX .
  • Analyze torsion angles and hydrogen-bonding networks (e.g., N–H⋯O interactions) to determine conformational stability .
    Computational Modeling :
  • Compare experimental data with DFT-optimized structures to validate stereoelectronic effects .

Advanced: How do substituents like the 4-chlorobenzyloxy group influence biological activity?

Q. Mechanistic Insights :

  • The 4-chlorobenzyloxy group enhances lipophilicity, potentially improving membrane permeability .
  • Chlorine atoms may engage in halogen bonding with biological targets (e.g., enzymes or receptors) .
    Methodological Strategies :
  • Comparative Assays : Synthesize analogs with varying substituents (e.g., -OCH₃, -NO₂) and test against biological targets (e.g., antimicrobial or anticancer models) .
  • Molecular Docking : Use software like AutoDock to predict interactions with active sites (e.g., cytochrome P450 or kinase domains) .

Advanced: How can discrepancies in pharmacological data across studies be resolved?

Q. Root Causes :

  • Variability in assay conditions (e.g., cell lines, dosage regimes) .
  • Differences in compound purity or stereochemistry .
    Resolution Strategies :
  • Standardized Protocols : Adopt OECD guidelines for in vitro/in vivo testing.
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies, adjusting for confounding variables .
  • Reproducibility Studies : Replicate key experiments with rigorous quality control (e.g., ≥95% HPLC purity) .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

  • 1H^1H/13C^{13}C-NMR : Identify characteristic signals (e.g., ester carbonyl at ~170 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and fragment patterns .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Stepwise Approach :

Substituent Variation : Synthesize derivatives with modifications at the phenyl (e.g., -Cl → -F) or ester (e.g., methyl → ethyl) positions .

In Vitro Screening : Test analogs for target-specific activity (e.g., IC₅₀ in enzyme inhibition assays) .

Computational Analysis :

  • Perform QSAR modeling to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
  • Use molecular dynamics simulations to assess binding stability over time .

Basic: What solvent systems are optimal for purification?

  • Normal-Phase Chromatography : Use hexane/ethyl acetate (3:1 to 1:3) for polar intermediates .
  • Reverse-Phase HPLC : Employ acetonitrile/water gradients (5–95%) for final product purification .

Advanced: What are the challenges in scaling up synthesis without compromising yield?

  • Reaction Optimization : Switch from batch to flow chemistry for precise control of exothermic steps (e.g., cyclization) .
  • Catalyst Recycling : Use immobilized acid catalysts (e.g., Amberlyst-15) to reduce waste .
  • Scale-Dependent Kinetics : Conduct kinetic studies at pilot scale (1–10 g) to identify rate-limiting steps .

Basic: How to assess the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified proteins .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution .
  • Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in hepatocyte models .

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